molecular formula C15H16F3NOS B5666361 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one

4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No. B5666361
M. Wt: 315.4 g/mol
InChI Key: OPBJTVSQSSJPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a spirocyclic compound that contains a trifluoromethyl group, which makes it a highly potent and selective molecule. In

Scientific Research Applications

4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has various scientific research applications due to its unique properties. One of the most significant applications of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is in the field of medicinal chemistry. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including the proteasome and histone deacetylases. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been found to inhibit the activity of these enzymes, leading to the induction of apoptosis and inhibition of cancer cell growth. Additionally, 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has various biochemical and physiological effects. In vitro studies have shown that 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one inhibits the growth of cancer cells and induces apoptosis. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has also been found to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines. In animal studies, 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been shown to have neuroprotective effects, protecting against neurodegeneration and cognitive impairment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is its potency and selectivity. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is a highly potent compound, making it effective at low concentrations. Additionally, 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is a selective compound, targeting specific proteins and enzymes in the body. This selectivity makes 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one a promising candidate for therapeutic applications. However, one of the limitations of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is its potential toxicity. 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has been found to have cytotoxic effects at high concentrations, limiting its use in vivo.

Future Directions

There are various future directions related to 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one. One potential direction is the development of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one in vivo. Another potential direction is the development of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one as a treatment for inflammatory diseases such as arthritis. Additionally, further studies are needed to determine the mechanism of action of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one and its potential applications in other fields such as neuroscience.

Synthesis Methods

The synthesis of 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 1,4-dithiane-2,5-diol in the presence of a base such as triethylamine. The reaction produces 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one as a yellow solid with a high yield. The synthesis method is relatively simple and efficient, making 4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one a readily available compound for research purposes.

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NOS/c16-15(17,18)11-5-4-6-12(9-11)19-13(20)10-21-14(19)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBJTVSQSSJPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(=O)CS2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.